molecular formula C18H24O12 B1665791 Asperulosidic acid CAS No. 25368-11-0

Asperulosidic acid

Cat. No.: B1665791
CAS No.: 25368-11-0
M. Wt: 432.4 g/mol
InChI Key: DGDWCRWJRNMRKX-DILZHRMZSA-N
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Description

Asperulosidic acid is a bioactive iridoid compound isolated from various plants, including Hedyotis diffusa Willd. It is known for its anti-inflammatory, anti-tumor, and renal protective properties .

Mechanism of Action

Target of Action

Asperulosidic acid primarily targets the Organic Anion Transporters (OATs) and the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways . OATs play a crucial role in the renal excretion of uremic toxins, while the MAPK and NF-κB pathways are involved in inflammatory responses .

Mode of Action

This compound interacts with its targets to exert its effects. It up-regulates the expression of OATs, thereby promoting the renal excretion of uremic toxins . Additionally, it inhibits the MAPK and NF-κB signaling pathways, thereby suppressing the release of inflammatory cytokines such as TNF-α and IL-6 .

Biochemical Pathways

This compound affects several biochemical pathways. By up-regulating OATs, it influences the renal excretion pathway of uremic toxins . By inhibiting the MAPK and NF-κB signaling pathways, it impacts the pathways involved in inflammation and immune responses .

Pharmacokinetics

Studies suggest that it can be orally administered and is capable of reaching the kidneys and liver, where it exerts its effects .

Result of Action

This compound has been shown to have renal protective effects. It reduces the serum level of indoxyl sulfate, a uremic toxin, and alleviates histological changes in glomerular sclerosis and renal interstitial fibrosis . In addition, it has anti-inflammatory effects, as evidenced by its ability to suppress the release of inflammatory cytokines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the fermentation process has been shown to enhance the bioactive properties of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Asperulosidic acid can be synthesized through the fermentation of Morinda citrifolia L. using Lactobacillus brevis. The fermentation process enhances the biologically active ingredients and improves the absorption rate .

Industrial Production Methods: The industrial production of this compound involves the extraction from plant sources such as Hedyotis diffusa Willd. The extraction process typically includes solvent extraction followed by purification using high-performance liquid chromatography (HPLC) .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, which may alter its bioactivity.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially affecting its therapeutic properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its biological activity.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with enhanced anti-inflammatory properties .

Properties

IUPAC Name

(1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O12/c1-6(20)27-4-7-2-9(21)12-8(16(25)26)5-28-17(11(7)12)30-18-15(24)14(23)13(22)10(3-19)29-18/h2,5,9-15,17-19,21-24H,3-4H2,1H3,(H,25,26)/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDWCRWJRNMRKX-DILZHRMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315882
Record name Asperulosidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25368-11-0
Record name Asperulosidic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25368-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asperulosidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASPERULOSIDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39LA4NOT5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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